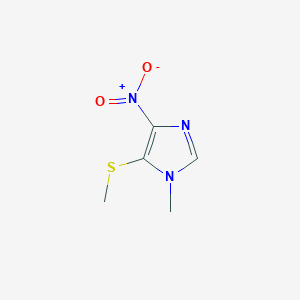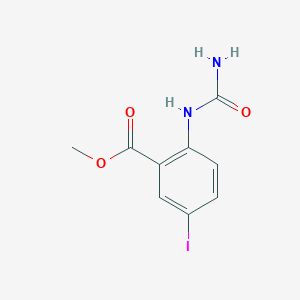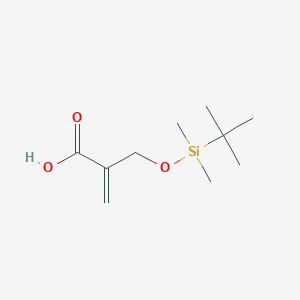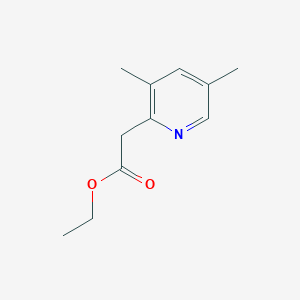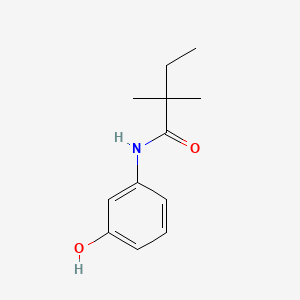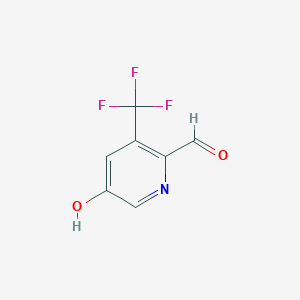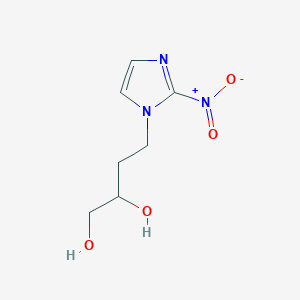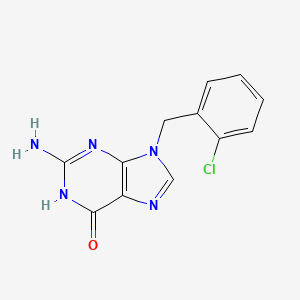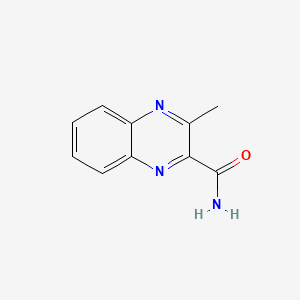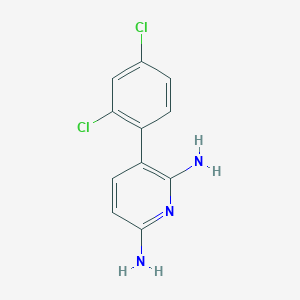![molecular formula C13H16N4O5 B13995796 (1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate CAS No. 75863-54-6](/img/structure/B13995796.png)
(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- is a complex organic compound with significant importance in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinedione core and a diazo functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the diazo group. One common synthetic route involves the reaction of a suitable pyrimidine derivative with a diazo compound under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar pyrimidine core but lack the diazo group, resulting in different chemical properties and applications.
Diazo Compounds: Compounds with a diazo group but different core structures, leading to variations in reactivity and biological activity.
Uniqueness
The combination of a pyrimidinedione core and a diazo group in 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- makes it unique among similar compounds. This unique structure provides a balance of reactivity and stability, making it a valuable tool in various scientific applications .
属性
CAS 编号 |
75863-54-6 |
|---|---|
分子式 |
C13H16N4O5 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
1-[5-(4-diazo-3-oxobutyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-7-6-17(13(21)16-12(7)20)11-4-9(19)10(22-11)3-2-8(18)5-15-14/h5-6,9-11,19H,2-4H2,1H3,(H,16,20,21) |
InChI 键 |
XLTVYHCJHAPTOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCC(=O)C=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
